1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylicaciddihydrochloride
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Overview
Description
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclopentane ring attached to a piperazine moiety, which is further substituted with a carboxylic acid group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
The synthesis of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclopentanone with 4-methylpiperazine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be substituted with different nucleophiles under appropriate conditions.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate or free acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Methylpiperazin-1-yl)cyclopentanol: This compound has a hydroxyl group instead of a carboxylic acid group, leading to different chemical and biological properties.
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide: This compound has a bromide salt form instead of a chloride salt, which can affect its solubility and reactivity.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has a pyrazole ring attached to the piperazine moiety, resulting in different pharmacological activities.
The uniqueness of 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride lies in its specific structure and the presence of both the piperazine and cyclopentane rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-12-6-8-13(9-7-12)11(10(14)15)4-2-3-5-11;;/h2-9H2,1H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSELZRZVHLFGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCC2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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